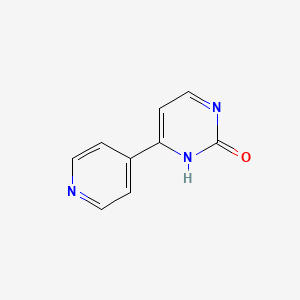

4-(Pyridin-4-yl)pyrimidin-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

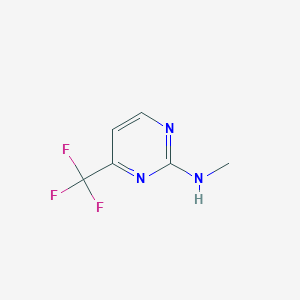

The compound 4-(Pyridin-4-yl)pyrimidin-2-ol is a heterocyclic compound that features both pyridine and pyrimidine rings. This structure is a key scaffold in various pharmacologically active compounds and is often used in medicinal chemistry for the development of new therapeutic agents. The pyrimidine ring, in particular, is a crucial component in nucleotides and nucleic acids, making it a significant target for drug design.

Synthesis Analysis

The synthesis of compounds related to 4-(Pyridin-4-yl)pyrimidin-2-ol often involves multi-step chemical reactions that may include condensation, oxidation, and functional group transformations. For instance, the synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones involves the reaction of arylidenemalononitriles with 6-aminothiouracil, followed by oxidation . Another example is the synthesis of a related compound through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . These methods highlight the versatility of synthetic approaches in creating pyridine and pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine and pyrimidine derivatives is characterized by the presence of nitrogen atoms within the rings, which can significantly influence the electronic properties and reactivity of the compounds. X-ray crystallography and computational studies, such as density functional theory (DFT), are commonly used to determine and optimize the molecular geometry of these compounds . The presence of substituents on the pyrimidine ring can alter the stability and reactivity of the molecule, as seen in the formation of molecular clefts upon metal coordination .

Chemical Reactions Analysis

Pyridine and pyrimidine derivatives participate in a variety of chemical reactions, often influenced by the presence of functional groups and substituents on the rings. For example, the reactivity of pyrido[2,3-d]pyrimidin-4(1H)-ones towards different reagents has been studied, revealing potential for further chemical modifications . Additionally, the coordination of pyrimidine derivatives to metal centers can lead to the formation of complexes with interesting photophysical properties, as seen in Pt(II) complexes with pyridin-2-yl)pyrimidin-4(1H)-one ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Pyridin-4-yl)pyrimidin-2-ol derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential applications in medicinal chemistry. The introduction of different substituents can lead to compounds with varying levels of activity as enzyme inhibitors, as demonstrated by pyrido[1,2-a]pyrimidin-4-one derivatives . The electronic absorption and emission properties of these compounds can also be tuned, making them suitable for applications as sensors .

Aplicaciones Científicas De Investigación

Protein Kinase Inhibition

- Scientific Field : Biochemistry

- Application Summary : The compound has been identified as a relevant scaffold for protein kinase inhibition . It was used to assess if the planarity of the heterocyclic system was essential to the protein kinase inhibitory potency observed in this series .

- Methods of Application : The compound was prepared from the corresponding ketone precursor. After preparing (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, derivatives were synthesized and evaluated toward a panel of protein kinases .

- Results or Outcomes : The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .

Fungicidal Activity

- Scientific Field : Agricultural Chemistry

- Application Summary : Pyrimidinamine derivatives, which include “4-(Pyridin-4-yl)pyrimidin-2-ol”, are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .

- Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .

- Results or Outcomes : The new compounds showed excellent fungicidal activity. Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-pyridin-4-yl-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-9-11-6-3-8(12-9)7-1-4-10-5-2-7/h1-6H,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBJIACQDLVAJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629493 |

Source

|

| Record name | 6-(Pyridin-4-yl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-4-yl)pyrimidin-2-ol | |

CAS RN |

208936-44-1 |

Source

|

| Record name | 6-(Pyridin-4-yl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)

![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride](/img/structure/B1322758.png)

![2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1322759.png)